molecular formula C13H15NO2 B15224430 1H-Indole-1-pentanoic acid CAS No. 143217-45-2

1H-Indole-1-pentanoic acid

Cat. No.: B15224430
CAS No.: 143217-45-2
M. Wt: 217.26 g/mol
InChI Key: KTVCYQXZXQUSRD-UHFFFAOYSA-N
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Description

5-(1H-Indol-1-yl)pentanoic acid: is an organic compound that features an indole ring attached to a pentanoic acid chain Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-1-yl)pentanoic acid typically involves the reaction of indole with a pentanoic acid derivative. One common method is the Friedel-Crafts acylation of indole with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of 5-(1H-Indol-1-yl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-1-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1H-Indol-1-yl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Indol-1-yl)pentanoic acid is unique due to its specific structure, which combines the indole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in research and industry .

Properties

CAS No.

143217-45-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-indol-1-ylpentanoic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16)

InChI Key

KTVCYQXZXQUSRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCC(=O)O

Origin of Product

United States

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